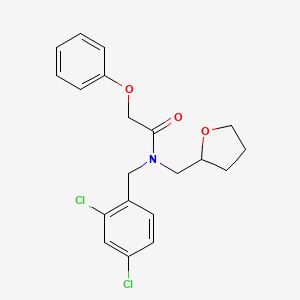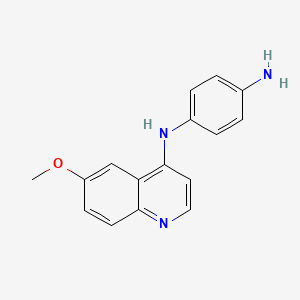![molecular formula C6H11NO2S3 B12112431 3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione is a compound that belongs to the class of thiolane derivatives. Thiolane derivatives are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions. This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out at elevated temperatures to facilitate the formation of the thiolane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Raney nickel can also enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with reduced functional groups .
科学研究应用
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. This modulation can affect various cellular pathways, including those involved in oxidative stress response and inflammation .
相似化合物的比较
Similar Compounds
3-[(4-Methoxyphenyl)amino]-1λ6-thiolane-1,1-dione: This compound shares the thiolane ring structure but has different substituents, leading to distinct chemical behavior and applications.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
属性
分子式 |
C6H11NO2S3 |
|---|---|
分子量 |
225.4 g/mol |
IUPAC 名称 |
methyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
InChI |
InChI=1S/C6H11NO2S3/c1-11-6(10)7-5-2-3-12(8,9)4-5/h5H,2-4H2,1H3,(H,7,10) |
InChI 键 |
FJKMFNQRSXJZBP-UHFFFAOYSA-N |
规范 SMILES |
CSC(=S)NC1CCS(=O)(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)
![8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)


![[3aS-(3a,4,5,6a)]-(9CI)-4-[[[(1,1-DiMethylethyl)diMethylsilyl]oxy]Methyl]hexahydro-5-hydroxy-2(1H)-pentalenone](/img/structure/B12112377.png)
![3-methyl-6-phenyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12112384.png)
![3-[(2-Ethoxybenzoyl)amino]propanoic acid](/img/structure/B12112388.png)

![2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-](/img/structure/B12112405.png)


![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)


